molecular formula C13H10BrFO B6196015 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene CAS No. 1160182-56-8

1-bromo-4-(4-fluorophenoxy)-2-methylbenzene

Cat. No.: B6196015
CAS No.: 1160182-56-8
M. Wt: 281.12 g/mol
InChI Key: SLVUNJMSVFVFFZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene is an organic compound with the molecular formula C13H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorophenoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-methylbenzene with 4-fluorophenol in the presence of a base such as cesium carbonate and a copper catalyst like cuprous iodide. The reaction is typically carried out in a solvent such as 1,4-dioxane at elevated temperatures (around 90°C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene in chemical reactions involves the activation of the bromine atom, which can be replaced by other groups in substitution reactions. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(4-fluorophenoxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a fluorophenoxy group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-4-(4-fluorophenoxy)-2-methylbenzene involves the bromination of 4-(4-fluorophenoxy)-2-methylbenzoic acid followed by decarboxylation to yield the desired product.", "Starting Materials": [ "4-(4-fluorophenoxy)-2-methylbenzoic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-(4-fluorophenoxy)-2-methylbenzoic acid (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at 0°C.", "Step 2: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Step 3: Add sodium acetate (1.5 g) to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Wash the combined organic layers with water (20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.", "Step 6: Dissolve the crude product in ethanol (10 mL) and add hydrochloric acid (1.0 mL) dropwise with stirring at room temperature.", "Step 7: After the addition is complete, heat the reaction mixture at reflux for 2 hours.", "Step 8: Cool the reaction mixture to room temperature and add sodium hydroxide (1.0 g) with stirring.", "Step 9: Extract the mixture with ethyl acetate (3 x 20 mL), wash the combined organic layers with water (20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield the desired product." ] }

CAS No.

1160182-56-8

Molecular Formula

C13H10BrFO

Molecular Weight

281.12 g/mol

IUPAC Name

1-bromo-4-(4-fluorophenoxy)-2-methylbenzene

InChI

InChI=1S/C13H10BrFO/c1-9-8-12(6-7-13(9)14)16-11-4-2-10(15)3-5-11/h2-8H,1H3

InChI Key

SLVUNJMSVFVFFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)F)Br

Purity

95

Origin of Product

United States

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